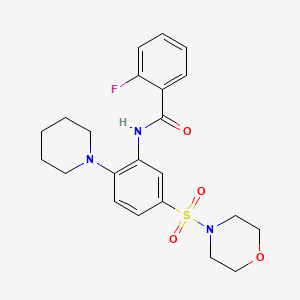![molecular formula C15H21ClN2O B7499719 1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide](/img/structure/B7499719.png)
1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide, commonly known as SNC 80, is a synthetic opioid drug that has been extensively studied for its potential use in the treatment of pain and addiction. SNC 80 belongs to the family of delta-opioid receptor agonists and has been shown to have a high affinity for this receptor subtype. Delta-opioid receptors are primarily found in the peripheral and central nervous systems and are known to play a role in pain perception, reward, and addiction.
Mecanismo De Acción
SNC 80 exerts its effects by binding to delta-opioid receptors in the nervous system. Activation of these receptors leads to a decrease in the release of neurotransmitters such as substance P and glutamate, which are involved in pain perception. SNC 80 also activates the reward pathway in the brain, which may explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
SNC 80 has been shown to produce potent analgesic effects in animal models. These effects are mediated through the activation of delta-opioid receptors in the nervous system. SNC 80 has also been shown to reduce the reinforcing effects of opioids, cocaine, and alcohol, suggesting its potential use in the treatment of addiction. SNC 80 has been shown to have fewer side effects compared to other opioid drugs such as morphine and fentanyl.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
SNC 80 has several advantages for use in lab experiments. It has a high affinity for delta-opioid receptors, making it a potent and selective agonist for this receptor subtype. SNC 80 has also been shown to have fewer side effects compared to other opioid drugs, making it a safer choice for use in animal models. However, SNC 80 has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on SNC 80. One area of interest is the potential use of SNC 80 in the treatment of chronic pain and addiction in humans. Clinical trials are needed to determine the safety and efficacy of SNC 80 in humans. Another area of interest is the development of new drugs based on the structure of SNC 80 that may have improved pharmacological properties. Finally, further research is needed to understand the molecular mechanisms underlying the analgesic and anti-addictive effects of SNC 80.
Métodos De Síntesis
The synthesis of SNC 80 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with N,N-dimethylpiperidine in the presence of a base such as potassium carbonate. This reaction produces the intermediate 1-(4-chlorobenzyl)-N,N-dimethylpiperidine, which is then reacted with 3-carboxamido-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The final product, SNC 80, is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
SNC 80 has been extensively studied for its potential use in the treatment of pain and addiction. In animal models, SNC 80 has been shown to produce potent analgesic effects and to reduce the reinforcing effects of opioids, cocaine, and alcohol. SNC 80 has also been shown to have fewer side effects compared to other opioid drugs such as morphine and fentanyl.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N,N-dimethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(2)15(19)13-4-3-9-18(11-13)10-12-5-7-14(16)8-6-12/h5-8,13H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDTWPHUHCJJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)










